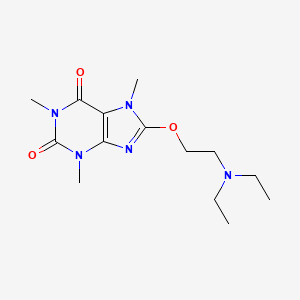![molecular formula C16H30O6S3Sn B13770708 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate CAS No. 68298-39-5](/img/structure/B13770708.png)
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including industrial and scientific research. This particular compound is notable for its unique structure, which includes tin (Sn) atoms bonded to organic groups, making it a subject of interest in the study of organometallic chemistry.
Méthodes De Préparation
The synthesis of 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate involves several steps. One common method involves the reaction of dioctyltin oxide with thioglycolic acid (2-ethylhexyl ester) in the presence of water. The mixture is heated to 60°C and stirred for 30 minutes. After the reaction, the water layer is separated, and the product is dried and filtered to obtain the final compound .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique organotin structure.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds include other organotin compounds such as:
- 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate (DOTE)
- 4,4-dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
Compared to these compounds, 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate has a unique structure that imparts specific properties, making it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
68298-39-5 |
|---|---|
Formule moléculaire |
C16H30O6S3Sn |
Poids moléculaire |
533.3 g/mol |
Nom IUPAC |
2-[bis(2-acetyloxyethylsulfanyl)-butylstannyl]sulfanylethyl acetate |
InChI |
InChI=1S/3C4H8O2S.C4H9.Sn/c3*1-4(5)6-2-3-7;1-3-4-2;/h3*7H,2-3H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
NHDFLDRVKBDAMJ-UHFFFAOYSA-K |
SMILES canonique |
CCCC[Sn](SCCOC(=O)C)(SCCOC(=O)C)SCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


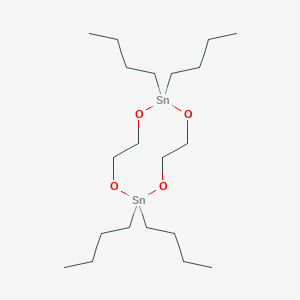
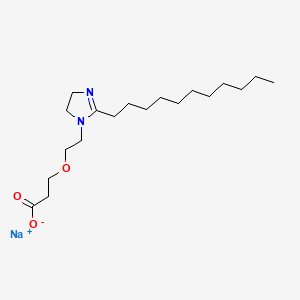
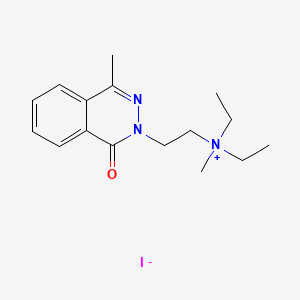


![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
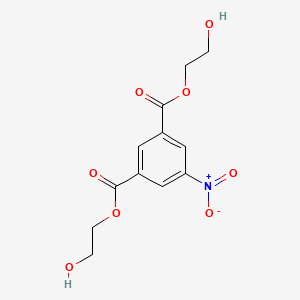
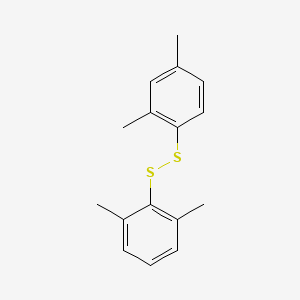
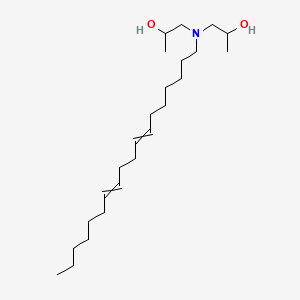
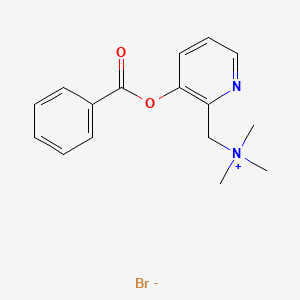
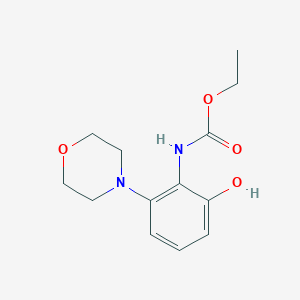

![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
